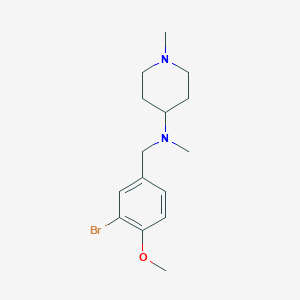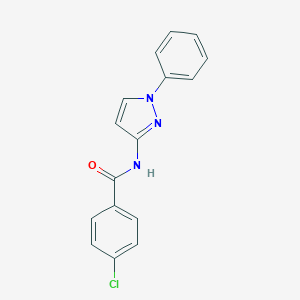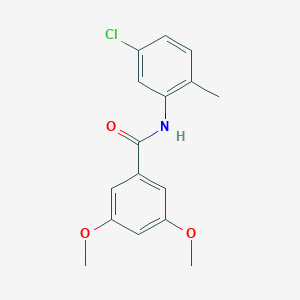![molecular formula C13H23F3N2O3 B259646 ethyl 3,3,3-trifluoro-2-(isopropylamino)-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B259646.png)
ethyl 3,3,3-trifluoro-2-(isopropylamino)-2-[(3-methylbutanoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3,3,3-trifluoro-2-(isopropylamino)-2-[(3-methylbutanoyl)amino]propanoate is a synthetic organic compound that belongs to the class of fluorinated amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-(isopropylamino)-2-[(3-methylbutanoyl)amino]propanoate typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the amino acid backbone, and the esterification process. Common reagents used in these reactions include trifluoroacetic acid, isopropylamine, and 3-methylbutanoyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
ethyl 3,3,3-trifluoro-2-(isopropylamino)-2-[(3-methylbutanoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or alkylating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ethyl 3,3,3-trifluoro-2-(isopropylamino)-2-[(3-methylbutanoyl)amino]propanoate is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound’s fluorinated structure may enhance the pharmacokinetic properties of drug candidates, making it a valuable intermediate in drug design and development.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 3,3,3-trifluoro-2-(isopropylamino)-2-[(3-methylbutanoyl)amino]propanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-amino-2-(3-methylbutanoyl)propanoate
- Ethyl 3,3,3-trifluoro-2-(isopropylamino)propanoate
- Ethyl 2-(isopropylamino)-2-((3-methylbutanoyl)amino)propanoate
Uniqueness
ethyl 3,3,3-trifluoro-2-(isopropylamino)-2-[(3-methylbutanoyl)amino]propanoate is unique due to the presence of both the trifluoromethyl group and the isopropylamino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H23F3N2O3 |
|---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(3-methylbutanoylamino)-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C13H23F3N2O3/c1-6-21-11(20)12(13(14,15)16,17-9(4)5)18-10(19)7-8(2)3/h8-9,17H,6-7H2,1-5H3,(H,18,19) |
InChI Key |
LVHYAIKTLQVAIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC(C)C)NC(=O)CC(C)C |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(C)C)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
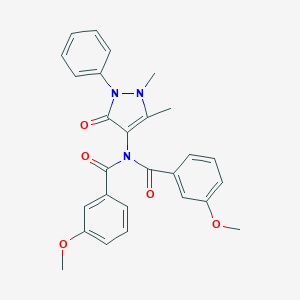

![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
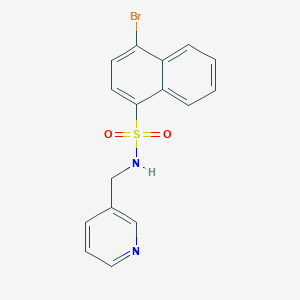
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)

